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Compound of Interest

Compound Name: 3-Bromo-3'-methylbenzophenone
CAS No.: 844879-24-9
Cat. No.: B1273616
Get Quote
. J

CAS No: 844879-24-9 | Formula: C14H11BrO | M.W.: 275.14 g/mol

Part 1: Chemical Profile & Strategic Importance
The Molecule

3-Bromo-3'-methylbenzophenone is a diaryl ketone characterized by a meta-substituted
bromine on one phenyl ring and a meta-substituted methyl group on the other.[1] This specific
substitution pattern renders it a high-value "scaffold" intermediate in medicinal chemistry,
particularly for Suzuki-Miyaura cross-coupling reactions.

Unlike simple benzophenones, the asymmetry of this molecule allows for sequential
functionalization. The bromine atom serves as the primary electrophilic site for palladium-
catalyzed coupling, while the ketone remains a versatile handle for subsequent reduction or
Grignard addition.

Physical Properties (Empirical & Predicted)

Note: As a specialized research intermediate, some values are derived from Structure-Activity
Relationship (SAR) analysis of close analogs (e.g., 3-bromobenzophenone).
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Property Value | Range Validation Method
Appearance Off-white to pale yellow solid Visual Inspection

Melting Point 50-80 °C (Predicted)* Capillary Melt Apparatus

- Soluble in DCM, THF, Ethyl ] .
Solubility Visual Solubility Test
Acetate

Flash Point >110 °C (Estimated) Closed Cup (Theoretical)
Density ~1.3-1.4 g/cm3 Pycnometer (if required)

*Strict experimental verification of melting point is recommended upon receipt of new batches.

Part 2: Hazard Mechanics & Toxicology (GHS)
The "Why" Behind the Hazard

While not classified as a "Category 1" acute toxin, this molecule presents specific risks driven
by its lipophilicity and electrophilic potential.

o Skin/Eye Irritation (H315/H319): The benzophenone core is highly lipophilic (LogP ~4.5),
allowing it to penetrate the stratum corneum. Once in the epidermis, the ketone moiety can
interact with cellular proteins, causing local inflammation.

e Respiratory Irritation (H335): As a solid with a potentially low melting point, dust generation
during weighing is the primary vector for respiratory distress.

e Environmental Persistence: The aryl bromide bond is stable against rapid biodegradation,
necessitating strict waste segregation from municipal water streams.

GHS Classification Table
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Hazard Class Category H-Code Statement

Skin

Corrosion/Irritation

Cat 2 H315 Causes skin irritation.

Serious Eye Causes serious eye
o Cat 2A H319 o

Damage/Irritation irritation.

STOT - Single May cause respirato
J Cat 3 H335 ) .y. P i

Exposure irritation.

Part 3: Operational Handling & Engineering Controls
The "Self-Validating" Workflow

To ensure safety and data integrity, handling this compound requires a protocol where every
step includes a check to confirm containment.

Protocol: Safe Weighing & Transfer

o Pre-Check: Verify the balance is within a certified fume hood. Airflow velocity must be >0.5
m/s.

o PPE Layering:

o Hands: Double nitrile gloves (0.11 mm min). Why? Benzophenones can permeate thin
latex; double gloving provides a "breakthrough™ buffer.

o Eyes: Chemical splash goggles (ANSI Z87.1). Why? Standard safety glasses do not seal
against airborne dust.

o Transfer: Use a static-free spatula. Weigh into a tared vial, not onto weighing paper, to
minimize dust transfer.

o Post-Check (Validation): Wipe the balance area with a solvent-dampened Kimwipe
(acetone/ethanol). Inspect the wipe under UV light (365 nm).

o Validation Logic: Benzophenone derivatives often fluoresce or absorb UV. A dark spot
(quenching) or glowing spot on the wipe indicates a spill that requires further cleaning.
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Engineering Control Diagram

The following diagram illustrates the hierarchy of controls required for handling halogenated
benzophenones.
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Caption: Hierarchy of containment. The primary barrier is the Fume Hood, preventing dust
inhalation. Waste must be segregated as "Halogenated" due to the Bromine atom.

Part 4: Emergency Response & Stability
Reactivity Profile

¢ Incompatibilities: Strong oxidizing agents (e.g., permanganates) and strong reducing agents
(e.g., LiAlHa4).

« Stability: Stable under ambient conditions.[2] Avoid prolonged exposure to light (potential for
photochemical cyclization common in benzophenones).

Emergency Logic Flow

In the event of exposure, immediate action reduces injury severity.
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Caption: Immediate response workflow. Speed is critical—flush eyes/skin immediately before
seeking administrative help.

Part 5: Synthesis & Purity Validation

For researchers synthesizing or verifying this compound, the following analytical signatures are
critical for confirmation.

NMR Validation (Predicted)

e 1H NMR (CDCIs, 400 MHZz): Look for the characteristic aromatic region (7.3—8.0 ppm).
o Key Diagnostic: The methyl group (3'-Me) will appear as a singlet around 2.40 ppm.

o Aromatic Region: The proton ortho to the Bromine (on the 3-position ring) will be a distinct
doublet or triplet downfield due to the electron-withdrawing Br and Carbonyl.

HPLC Method (Generic Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax), 5 um, 4.6 x 150 mm.
» Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
e Gradient: 50% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (Benzophenone chromophore is strong here).
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e Retention Time: Expect late elution (relative to unsubstituted benzophenone) due to the
lipophilic Br and Me groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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